molecular formula C13H16OS B14492665 (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 64888-89-7

(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B14492665
CAS No.: 64888-89-7
M. Wt: 220.33 g/mol
InChI Key: NDWGZZORJQCRJQ-CYBMUJFWSA-N
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Description

(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 4-methylphenylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methylthiophenol.

    Formation of the Sulfanyl Group: The 4-methylthiophenol is reacted with a suitable halogenating agent, such as bromine or chlorine, to form 4-methylphenylsulfanyl halide.

    Nucleophilic Substitution: The 4-methylphenylsulfanyl halide is then subjected to nucleophilic substitution with cyclohexanone in the presence of a base, such as sodium hydride or potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the nucleophilic substitution reaction.

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions at the aromatic ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a cyclopentane ring.

    (3R)-3-[(4-Methylphenyl)sulfanyl]cycloheptan-1-one: Similar structure but with a cycloheptane ring.

    (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

    Structural Features: The presence of the 4-methylphenylsulfanyl group at the 3-position of the cyclohexanone ring imparts unique chemical properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.

Properties

CAS No.

64888-89-7

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

(3R)-3-(4-methylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3/t13-/m1/s1

InChI Key

NDWGZZORJQCRJQ-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2CCCC(=O)C2

Canonical SMILES

CC1=CC=C(C=C1)SC2CCCC(=O)C2

Origin of Product

United States

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